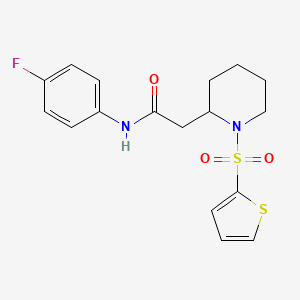![molecular formula C30H32N4O4 B2537840 2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034508-55-7](/img/structure/B2537840.png)
2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a piperazine ring, a morpholine ring, and a benzo[de]isoquinoline-1,3(2H)-dione group. Piperazine rings are common in pharmaceutical drugs and exhibit a wide range of biological activities . Morpholine rings are also found in many drugs and can contribute to their pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the piperazine and morpholine rings could potentially undergo reactions with electrophiles, while the carbonyl groups in the benzo[de]isoquinoline-1,3(2H)-dione moiety could be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the piperazine and morpholine rings could impact the compound’s solubility and lipophilicity .Scientific Research Applications
Halocyclization in Organic Synthesis
The compound's derivatives were investigated for halocyclization reactions, leading to the synthesis of new halogenated compounds with potential application in medicinal chemistry. This research demonstrates the compound's versatility in organic synthesis, enabling the creation of structurally diverse derivatives for further biological evaluation (Zborovskii et al., 2011).
Luminescent Properties for Fluorescence Probes
Novel derivatives of the compound have been synthesized and their fluorescence properties investigated. These studies provide insights into the compound's potential use as fluorescence probes in biological imaging, owing to its photo-induced electron transfer capabilities. This application is significant for the development of pH-sensitive probes that can be used in various biological and chemical analyses (Gan et al., 2003).
Pharmacological Applications
Some derivatives of this compound have shown high affinity for serotonin receptors, indicating potential applications in designing drugs targeting the central nervous system. This research underscores the compound's relevance in developing therapeutic agents for psychiatric disorders (Lacivita et al., 2009).
Molecular Structure Analysis
Research has also focused on the synthesis and crystal structure analysis of arylpiperazine compounds related to the queried compound. These studies are crucial for understanding the structural basis of the compound's reactivity and potential interactions with biological targets, facilitating the design of more effective and selective therapeutic agents (Zhou et al., 2017).
Chemical Sensing Applications
Derivatives of the compound have been utilized in developing rapid and facile methods for detecting formaldehyde, showcasing the compound's applicability in chemical sensing and environmental monitoring. This application highlights the compound's utility in creating sensitive and selective sensors for hazardous chemicals (Dong et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-[4-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O4/c35-27(33-18-19-38-26(20-33)22-6-2-1-3-7-22)21-32-14-12-31(13-15-32)16-17-34-29(36)24-10-4-8-23-9-5-11-25(28(23)24)30(34)37/h1-11,26H,12-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYDJBQENRYITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)N5CCOC(C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

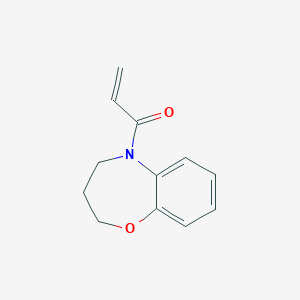

![(Z)-8-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2537762.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2537764.png)

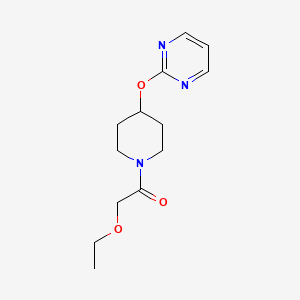
![N,N-diethyl-4-[(methylamino)methyl]aniline](/img/structure/B2537770.png)
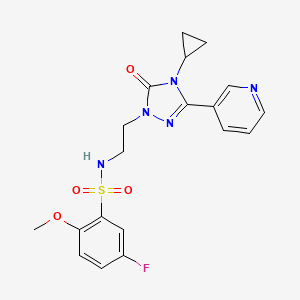
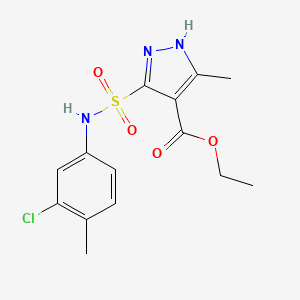
![tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2537775.png)
![Methyl 2-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2537777.png)
![Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride](/img/structure/B2537778.png)
![5-Fluoro-4-methyl-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2537779.png)
